
Raxatrigine
Overview
Description
Preparation Methods
The synthesis of vixotrigine involves several steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the phenyl groups: The phenyl groups are introduced through a series of substitution reactions.
Final modifications:
Industrial production methods for vixotrigine are not extensively documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
Vixotrigine undergoes several types of chemical reactions, including:
Oxidation: Vixotrigine can undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions can occur at the carboxamide functionality.
Substitution: Substitution reactions are common during the synthesis of vixotrigine, particularly for introducing the phenyl and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are intermediates that lead to the final vixotrigine compound.
Scientific Research Applications
Vixotrigine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Vixotrigine is studied for its unique chemical properties and its interactions with various reagents.
Biology: In biological research, vixotrigine is used to study the function of voltage-gated sodium channels and their role in pain signaling.
Medicine: Vixotrigine is being investigated for its potential to treat neuropathic pain conditions such as trigeminal neuralgia and lumbosacral radiculopathy.
Mechanism of Action
Vixotrigine exerts its effects by blocking voltage-gated sodium channels. It preferentially binds to the inactivated state of the sodium channels, which confers selectivity for channels involved in pain-associated high-frequency nerve signaling over normal low-frequency nerve signaling . This state-dependent blocking mechanism makes vixotrigine effective in reducing pain signals without affecting normal nerve function .
Comparison with Similar Compounds
Vixotrigine is compared with other sodium channel blockers such as carbamazepine and lamotrigine. While all these compounds block sodium channels, vixotrigine is unique in its state-dependent blocking mechanism, which provides higher potency and more profound inhibition of sodium currents . Similar compounds include:
Carbamazepine: Used for epilepsy and neuropathic pain, but with a different blocking mechanism.
Lamotrigine: Another sodium channel blocker used for epilepsy and bipolar disorder.
Lacosamide: A sodium channel blocker with a different mechanism of action.
Vixotrigine’s unique mechanism and higher potency make it a promising candidate for pain management compared to these similar compounds.
Biological Activity
Raxatrigine, also known as BIB074, is a novel state-dependent sodium channel blocker primarily targeting the NaV1.7 sodium channel, which plays a crucial role in pain signaling. This compound has garnered attention for its potential in treating various neuropathic pain conditions, including trigeminal neuralgia and diabetic neuropathy. This article delves into the biological activity of this compound, supported by clinical trial data, mechanism of action, and comparative efficacy.
This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in dorsal root ganglion (DRG) neurons involved in pain transmission. By stabilizing these channels in an inactive state, this compound effectively reduces the propagation of pain signals. Unlike traditional sodium channel blockers that indiscriminately inhibit all sodium channels, this compound's selectivity allows it to minimize central nervous system (CNS) side effects while maintaining analgesic efficacy .
Phase II Trials
- Trigeminal Neuralgia Study : A randomized withdrawal design was utilized in a phase II trial involving 67 patients with trigeminal neuralgia. The study demonstrated that this compound significantly reduced the number of pain paroxysms by 60% compared to 12% for placebo, with a corresponding decrease in overall pain severity by 55% versus 18% for placebo .
- General Pain Management : In another phase II trial reported by Convergence in 2015, this compound showed a 50% reduction in pain intensity scores among patients compared to those receiving a placebo (P=0.0009) . This trial indicated this compound's potential as an effective analgesic for chronic pain management.
Summary of Clinical Findings
Study Focus | Patient Population | Pain Reduction (this compound vs. Placebo) | Statistical Significance |
---|---|---|---|
Trigeminal Neuralgia | 67 patients | 60% reduction in paroxysms | Not statistically significant for primary endpoint |
General Pain Management | 29 patients | 50% reduction in pain intensity | P=0.0009 |
Safety Profile
This compound has demonstrated a well-tolerated safety profile across trials, with adverse events comparable to placebo groups. No serious adverse events related to the drug were reported during the trials, indicating its potential as a safer alternative to traditional analgesics like carbamazepine and oxcarbazepine .
Comparative Analysis with Other Sodium Channel Blockers
The selectivity of this compound for NaV1.7 over other sodium channels (NaV1.1, NaV1.2, NaV1.3, NaV1.5, NaV1.6) is crucial for minimizing side effects associated with broader sodium channel inhibition . This selectivity is particularly beneficial given that other sodium channel blockers can lead to cardiovascular side effects due to their action on NaV1.8 channels present in cardiac tissues.
Future Directions
Ongoing research includes phase III trials aimed at further validating the efficacy and safety of this compound across larger patient populations and various neuropathic pain conditions. The promising results from initial studies suggest that this compound may represent a significant advancement in the pharmacological management of chronic pain.
Properties
IUPAC Name |
(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCETIFNOFKEU-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031867 | |
Record name | Raxatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934240-30-9 | |
Record name | (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934240-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raxatrigine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raxatrigine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raxatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIXOTRIGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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